11-Methyl-1,2,3,4-tetrahydrochrysene
Overview
Description
11-Methyl-1,2,3,4-tetrahydrochrysene is an organic compound with the molecular formula C19H18 and a molecular weight of 246.35 g/mol . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysene involves several steps. One common method is the hydrogenation of 11-methylchrysene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective hydrogenation of the aromatic rings.
Chemical Reactions Analysis
11-Methyl-1,2,3,4-tetrahydrochrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-Methyl-1,2,3,4-tetrahydrochrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Researchers use this compound to investigate the biological effects of PAHs, including their potential carcinogenicity and interactions with biological molecules.
Medicine: While not commonly used in therapeutic applications, it serves as a reference compound in the study of PAH-related health effects.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 11-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with biological molecules, particularly DNA. As a PAH derivative, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects . The compound’s effects are mediated through various molecular pathways, including the activation of cytochrome P450 enzymes, which metabolize PAHs into reactive intermediates .
Comparison with Similar Compounds
11-Methyl-1,2,3,4-tetrahydrochrysene is similar to other PAHs, such as:
Chrysene: The parent compound, which lacks the methyl group and the tetrahydro structure.
Phenanthrene: Another PAH with a similar structure but different ring fusion.
1,2,3,4-Tetrahydrochrysene: Similar to this compound but without the methyl group.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological interactions.
Properties
IUPAC Name |
11-methyl-1,2,3,4-tetrahydrochrysene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNYFKWDJCYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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